Pneumocort -

Pneumocort

Catalog Number: EVT-1573589
CAS Number:
Molecular Formula: C29H48O7
Molecular Weight: 508.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Fluticasone propionate was first synthesized in the late 1990s and has since been widely utilized in both inhalation and topical formulations. It is derived from a class of compounds known as corticosteroids, which are naturally occurring hormones produced by the adrenal cortex.

Classification

Pneumocort is classified as an inhaled corticosteroid (ICS). This classification is significant as it differentiates it from systemic corticosteroids, which can have broader effects and more side effects due to their systemic absorption. Inhaled corticosteroids like fluticasone propionate are specifically designed to target the lungs directly, minimizing systemic exposure.

Synthesis Analysis

Methods

The synthesis of fluticasone propionate involves several key steps. One common method begins with the reaction of 17α-acetoxy-11β-hydroxy-6α-methyl-4-pregnen-3,20-dione with difluoromethyl-1,1-difluoro-2-propanol under acidic conditions. This reaction introduces the fluorinated side chain that is characteristic of fluticasone propionate.

Technical Details

The synthesis can be optimized through various methods such as:

  • Olefin Cross-Metathesis: This method employs enediol and vinyl lactone as metathesis partners to create the desired structural framework.
  • Base-Catalyzed Reactions: These reactions facilitate the formation of key intermediates through conjugate additions, leading to the final compound.
Molecular Structure Analysis

Structure

Fluticasone propionate has a complex molecular structure characterized by its fluorinated steroid backbone. The molecular formula is C22_{22}H27_{27}F3_{3}O5_{5}S, indicating the presence of fluorine atoms which enhance its potency and selectivity.

Data

  • Molecular Weight: 500.6 g/mol
  • Canonical SMILES: CC(C)C(=O)OC1C=CC(=O)OC1C=CC(C(C)O)O
  • InChI Key: JTHHOHSDOJJNFN-HIWLEQICSA-N
Chemical Reactions Analysis

Reactions

Fluticasone propionate undergoes various chemical reactions typical of corticosteroids, including:

  • Oxidation and Reduction: These reactions can modify functional groups within the compound, potentially altering its pharmacological properties.
  • Substitution Reactions: The introduction or replacement of functional groups can lead to derivatives with varying therapeutic effects.

Technical Details

For example, reduction can be performed using sodium borohydride to yield hydroxylated derivatives that may exhibit different biological activities compared to the parent compound.

Mechanism of Action

Process

Fluticasone propionate exerts its effects by binding to glucocorticoid receptors in airway epithelial cells. This interaction leads to:

  • Transcriptional Regulation: The binding activates anti-inflammatory genes while suppressing pro-inflammatory cytokines.
  • Inhibition of Inflammatory Cell Recruitment: It reduces the migration of eosinophils and other inflammatory cells into the airways.

Data

Clinical studies have shown that fluticasone propionate significantly decreases markers of inflammation such as interleukin-8 and improves lung function parameters like forced expiratory volume in one second.

Physical and Chemical Properties Analysis

Physical Properties

Fluticasone propionate appears as a white to off-white powder. It is practically insoluble in water but soluble in organic solvents such as ethanol and acetone.

Chemical Properties

  • pH Range: The pH of solutions typically ranges from 4.0 to 6.0.
  • Stability: It is stable under normal conditions but sensitive to light and moisture, necessitating proper storage conditions.
Applications

Scientific Uses

Fluticasone propionate is widely used in clinical settings for:

  • Asthma Management: It helps control chronic symptoms and reduce exacerbations.
  • Chronic Obstructive Pulmonary Disease Treatment: It improves lung function and quality of life in patients with this condition.
  • Allergic Rhinitis Treatment: Topical formulations are effective in managing nasal symptoms associated with allergies.
Introduction to Pneumocort: Pharmacological Profile and Clinical Relevance

Chemical Structure and Pharmacokinetics of Budesonide

Budesonide (chemical name: 11β,21-dihydroxy-16α,17α-[butane-1,1-diylbis(oxy)]pregna-1,4-diene-3,20-dione) is a non-halogenated, pregnane-derived corticosteroid featuring a unique C16α hydroxyl group and cyclic ketal structure formed with butyraldehyde. This molecular configuration (empirical formula C₂₅H₃₄O₆, molecular weight 430.541 g·mol⁻¹) enhances its lipophilicity and glucocorticoid receptor binding affinity while facilitating rapid hepatic inactivation. The absence of halogen atoms contributes to its favorable safety profile compared to earlier corticosteroids [7].

The compound's pharmacokinetic profile demonstrates efficient pulmonary targeting when administered via inhalation. Approximately 34% of the metered dose deposits in the lungs after inhalation, with systemic bioavailability reaching 39% due to direct alveolar absorption. The swallowed fraction undergoes extensive first-pass hepatic metabolism (80-90%) primarily via cytochrome P450 3A4 (CYP3A4) isoenzyme, yielding two low-activity metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide. Plasma protein binding ranges between 85-90%, with an apparent volume of distribution of 2.2-3.9 L/kg. Systemic clearance occurs rapidly (elimination half-life: 2.0–3.6 hours), with 60% excreted as metabolites in urine and no detectable unchanged compound [7] .

Table 1: Pharmacokinetic Parameters of Inhaled Budesonide [7]

ParameterSingle Dose (400 μg)Repeated Dosing (400 μg bid)Dose Proportionality Range
Tₘₐₓ (h)0.28–0.400.28–0.40Consistent across 400–1600 μg
Cₘₐₓ (nmol/L)1.42.0Linear increase to 6.4 at 1600 μg
AUC (nmol/L·min)271325Linear increase to 1096 at 1600 μg
Accumulation Ratio-1.23 (AUC)Dose-independent

Dose-proportional pharmacokinetics are maintained across therapeutic ranges (400–1600 μg twice daily), as demonstrated in studies using dry-powder inhalers. Systemic exposure measured by AUC increases linearly from 271 nmol/L·min (single 400 μg dose) to 1096 nmol/L·min (1600 μg repeated dosing), with 90% confidence intervals confirming proportionality. Slight accumulation (23% AUC increase) occurs with twice-daily regimens due to incomplete elimination between doses, though without dose-dependent variation .

Historical Development in Respiratory Medicine

The conceptual foundation for inhaled therapeutics dates to ancient civilizations, where Egyptian, Indian, and Greek medical traditions (1554 BC–600 AD) documented inhalation of botanically-derived alkaloids like Hyoscyamus niger and Datura stramonium—plants now known to contain anticholinergics. These early practitioners engineered rudimentary delivery systems using heated bricks, reed stalks, and ceramic vessels to generate therapeutic aerosols for respiratory conditions, establishing inhalation as a targeted administration route millennia before modern pharmacology [1].

The mid-20th century witnessed transformative innovations with Riker Laboratories' 1956 introduction of the pressurized metered-dose inhaler (pMDI), enabling portable, consistent aerosol drug delivery. This technological leap coincided with synthetic corticosteroid development, though early molecules like dexamethasone suffered from systemic toxicity. Budesonide emerged from structure-activity relationship investigations seeking enhanced topical potency and hepatic first-pass inactivation. Patented in 1973 and commercialized in 1981, its cyclic ketal structure represented a deliberate molecular optimization for inhalation therapy. Subsequent device innovations, particularly the Turbuhaler® dry-powder inhaler (1980s), significantly improved lung deposition efficiency from <15% in early pMDIs to >30%, cementing budesonide's clinical utility [1] [7].

The Montreal Protocol (1987) accelerated therapeutic diversification by mandating chlorofluorocarbon (CFC) phase-out in pMDIs, driving development of hydrofluoroalkane propellants and dry-powder formulations. These advances enhanced budesonide's pulmonary targeting while reducing oropharyngeal exposure—a critical pharmacokinetic refinement. By the 1990s, clinical studies validated its efficacy in asthma maintenance and COPD exacerbation reduction, establishing its role as a first-line anti-inflammatory agent in global respiratory guidelines [1] [3].

Role in Modern Pulmonology and Critical Care

Budesonide occupies a multifaceted niche in contemporary respiratory care, extending beyond outpatient asthma management to critical care interventions and specialized pulmonary applications. Its potent anti-inflammatory mechanism—mediated through glucocorticoid receptor binding, suppressed cytokine transcription, and reduced capillary permeability—addresses core pathophysiological processes in diverse airway diseases [7].

Table 2: Modern Clinical Applications of Budesonide in Respiratory Medicine

Application DomainMechanistic RationaleDelivery Methods
Chronic Inflammatory Airway DiseaseSuppression of eosinophilic inflammation & cytokine cascadesDPI, pMDI, Nebulized suspension
Critical Care Ventilator ManagementMitigation of airway edema in aspiration/inhalation injuryIn-line nebulization circuits
Interventional PulmonologyAdjunct to hemostasis in bronchoscopic proceduresDirect instillation during bronchoscopy
Pleuropulmonary DisordersLocal anti-inflammatory action in pleural spaceIntrapleural administration

In critical care settings, nebulized budesonide demonstrates emerging utility for mechanically ventilated patients with acute asthma exacerbations, smoke inhalation injury, or airway inflammation complicating extubation. Its topical activity and rapid clearance mitigate systemic corticosteroid complications like hyperglycemia and immunosuppression—particularly advantageous in multiorgan failure. Interventional pulmonology leverages these properties during bronchoscopic management of central airway obstruction, where budesonide instillation adjunctively reduces post-procedural edema and granulation tissue formation [2] [6].

Research frontiers explore novel applications including eosinophilic esophagitis (oral viscous formulations), microscopic colitis, and immunoglobulin A nephropathy—all exploiting its tissue-specific pharmacokinetics. Translational investigations focus on nanoparticle-encapsulated budesonide to further enhance pulmonary retention and cellular uptake, potentially enabling once-weekly dosing. Current studies also examine its immunomodulatory effects in COVID-19-associated ARDS and radiation pneumonitis, reflecting expanding roles in pulmonary medicine [7] [8].

Properties

Product Name

Pneumocort

IUPAC Name

(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2S,4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

Molecular Formula

C29H48O7

Molecular Weight

508.7 g/mol

InChI

InChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20-,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1

InChI Key

IRHVLQMEQPABHG-ZLYSWTFPSA-N

Synonyms

contignasterol

Canonical SMILES

CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C

Isomeric SMILES

C[C@H]([C@@H]1C[C@@H](CC(O1)O)C(C)C)[C@H]2CC(=O)[C@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]([C@@H]([C@@H]5[C@@]4(CC[C@H]([C@@H]5O)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.